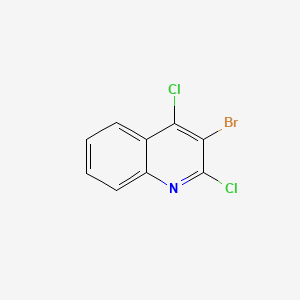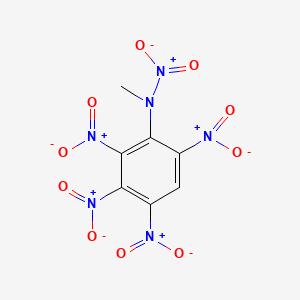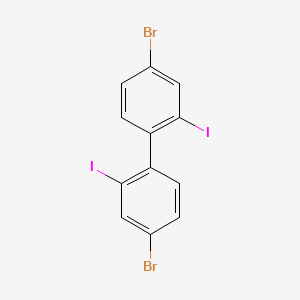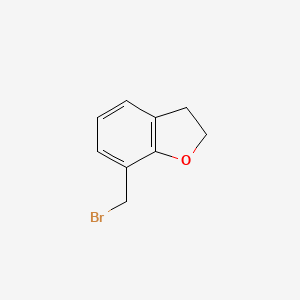
THIOPHOSPHORYL-PMMH-3 DENDRIMER, GENERATION 1.0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophosphoryl-PMMH-3 Dendrimer, Generation 10, is a dendritic polymer with a thiophosphoryl core Dendrimers are highly branched, star-shaped macromolecules with a well-defined, homogeneous, and monodisperse structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiophosphoryl-PMMH-3 Dendrimer, Generation 1.0, involves a multi-step process. The core of the dendrimer is formed by the reaction of thiophosphoryl chloride with appropriate monomers. The branching units are then added through successive reactions, typically involving nucleophilic substitution or condensation reactions. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this dendrimer involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and purity, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the production efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Thiophosphoryl-PMMH-3 Dendrimer, Generation 1.0, can undergo various chemical reactions, including:
Oxidation: The thiophosphoryl groups can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophosphoryl groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms in the thiophosphoryl groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted thiophosphoryl derivatives.
Applications De Recherche Scientifique
Thiophosphoryl-PMMH-3 Dendrimer, Generation 1.0, has a wide range of applications in scientific research:
Chemistry: Used as a catalyst or a catalyst support due to its high surface area and functional groups.
Biology: Employed in drug delivery systems for targeted therapy, owing to its ability to encapsulate drugs and release them at specific sites.
Medicine: Investigated for its potential in imaging and diagnostic applications, such as contrast agents in magnetic resonance imaging (MRI).
Industry: Utilized in the development of advanced materials, including coatings, adhesives, and nanocomposites.
Mécanisme D'action
The mechanism of action of Thiophosphoryl-PMMH-3 Dendrimer, Generation 1.0, depends on its application. In drug delivery, the dendrimer encapsulates the drug molecules within its branches, protecting them from degradation and allowing for controlled release. The thiophosphoryl groups can interact with biological molecules, facilitating targeted delivery and enhancing therapeutic efficacy. In catalysis, the dendrimer’s functional groups provide active sites for chemical reactions, improving reaction rates and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophosphoryl-PMMH-3 Dendrimer, Generation 0.5: A lower generation dendrimer with fewer branching units and a smaller size.
Thiophosphoryl-PMMH-24 Dendrimer, Generation 3.5: A higher generation dendrimer with more branching units and a larger size.
Uniqueness
Thiophosphoryl-PMMH-3 Dendrimer, Generation 1.0, is unique due to its balanced size and functionality. It offers a good compromise between the simplicity of lower generation dendrimers and the high functionality of higher generation dendrimers. This makes it versatile for various applications, providing sufficient functional groups for chemical reactions while maintaining manageable synthesis and characterization.
Propriétés
Numéro CAS |
173612-58-3 |
|---|---|
Formule moléculaire |
C24H24Cl6N6O3P4S4 |
Poids moléculaire |
909.33 |
Nom IUPAC |
N-[[4-bis[4-[[dichlorophosphinothioyl(methyl)hydrazinylidene]methyl]phenoxy]phosphinothioyloxyphenyl]methylideneamino]-N-dichlorophosphinothioylmethanamine |
InChI |
InChI=1S/C24H24Cl6N6O3P4S4/c1-34(40(25,26)44)31-16-19-4-10-22(11-5-19)37-43(47,38-23-12-6-20(7-13-23)17-32-35(2)41(27,28)45)39-24-14-8-21(9-15-24)18-33-36(3)42(29,30)46/h4-18H,1-3H3 |
Clé InChI |
GHSPLWJCBVPQQG-UHFFFAOYSA-N |
SMILES |
CN(N=CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)C=NN(C)P(=S)(Cl)Cl)OC3=CC=C(C=C3)C=NN(C)P(=S)(Cl)Cl)P(=S)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



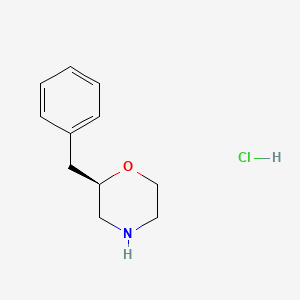
![tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate](/img/structure/B599321.png)
![4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B599323.png)
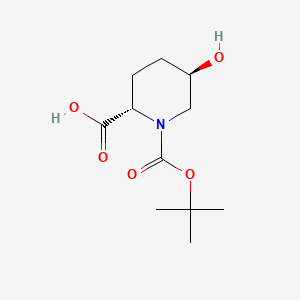
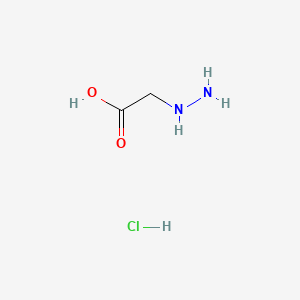
![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B599331.png)
